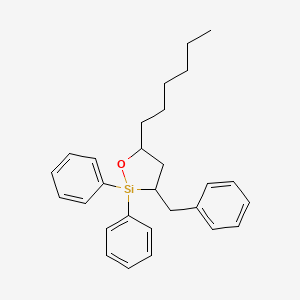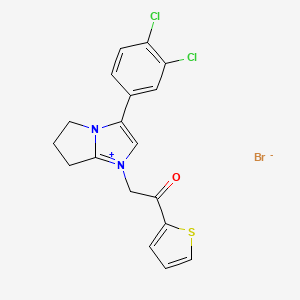![molecular formula C9H9NS2 B12634103 [2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
[2,3'-Bithiophen]-5'-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bithiophen]-5’-ylmethanamine is an organic compound that belongs to the class of bi- and oligothiophenes These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophen]-5’-ylmethanamine typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with a halogenated thiophene. Another method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene .
Industrial Production Methods
Industrial production of [2,3’-Bithiophen]-5’-ylmethanamine may involve high-pressure catalytic reactions and the use of homogeneous catalysis. These methods ensure high yields and purity of the final product. The starting materials for these reactions often include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .
Analyse Des Réactions Chimiques
Types of Reactions
[2,3’-Bithiophen]-5’-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are used under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Applications De Recherche Scientifique
[2,3’-Bithiophen]-5’-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of [2,3’-Bithiophen]-5’-ylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene rings.
2,2’5’,2’'-Terthiophene: Contains three thiophene rings.
3,5-Bis(2,2’-bithiophen-5-yl)-4-methylisoxazoline: A derivative with additional functional groups
Uniqueness
[2,3’-Bithiophen]-5’-ylmethanamine is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Propriétés
Formule moléculaire |
C9H9NS2 |
|---|---|
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
(4-thiophen-2-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 |
Clé InChI |
SDUSTDSLSOBMDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CSC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)




![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)

![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)
